molecular formula C3H7Li B2647332 n-Propyllithium CAS No. 2417-93-8

n-Propyllithium

Cat. No. B2647332
CAS RN: 2417-93-8
M. Wt: 50.03
InChI Key: OGDGPURISKPUBG-UHFFFAOYSA-N
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Description

N-Propyllithium is an organolithium reagent. It has the molecular formula C3H7Li and a molecular weight of 50.03 . It is used in the synthesis of various organic compounds .


Synthesis Analysis

N-Propyllithium can be synthesized from 1-Bromopropane . All organolithium species are prepared ultimately from lithium metal . The limited compatibility of lithium metal with organic substrates has resulted in the development and use of more general methods for the selective introduction of C–Li bonds .


Molecular Structure Analysis

The molecular structure of n-Propyllithium consists of three carbon atoms, seven hydrogen atoms, and one lithium atom . More detailed structural information can be obtained using tools like NMR spectroscopy .


Chemical Reactions Analysis

N-Propyllithium is a reactive intermediate in various chemical reactions. It is often used in the synthesis of other organic compounds . The exact nature of the reactions it participates in can vary widely depending on the specific context .


Physical And Chemical Properties Analysis

N-Propyllithium is a highly reactive compound due to the presence of the lithium atom, which can readily donate its single valence electron . This makes it a strong base and a powerful nucleophile .

Scientific Research Applications

Steric Hindrance in Synthesis

n-Propyllithium has been used in the dealkylation of hindered carboxylic esters. This reaction, performed in ether at 0°C, produces carboxylic acid efficiently and is a key process in synthetic chemistry. The mechanism behind this reaction involves the steric hindrance, a crucial aspect in organic synthesis, providing insights into the interaction of organolithium reagents with other organic compounds (Lion, Dubois, Macphee, & Bonzougou, 1979).

Lithium Intercalation in Materials Research

n-Butyllithium, similar in properties to n-propyllithium, has been effectively used for lithium intercalation into Group IVb and Vb layered dichalcogenides. This process results in highly crystalline, uncontaminated stoichiometric products, significant in materials science for developing advanced materials (Dines, 1975).

Chemical Research Innovations

The use of n-propyllithium has been pivotal in the synthesis of certain hydrocarbons, showcasing its role in the formation of diradicals and diyls. This process is important for understanding ring strain and the impact of phenyl groups on carbon atoms, contributing to advancements in chemical research (Wittig, 1980).

Ionomer Development in Polymer Science

In polymer science, n-butyllithium and similar compounds like 3-dimethylamino-propyllithium have been used to create polybutadienyllithium systems. These systems, crucial for developing telechelic ionomers, have applications in creating novel materials with specific properties like thermoplastic elastomeric characteristics (Lindsell, Radha, Soutar, & Stewart, 1990).

Mechanism of Action

The exact mechanism of action of n-Propyllithium in chemical reactions is complex and depends on the specific reaction context. In general, it acts as a strong base and nucleophile, reacting with a variety of electrophiles .

Safety and Hazards

N-Propyllithium is a highly reactive and dangerous compound. It can cause severe burns and eye damage. It is also highly flammable and can catch fire spontaneously if exposed to air . It should be handled with extreme care, using appropriate safety measures .

properties

IUPAC Name

lithium;propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.Li/c1-3-2;/h1,3H2,2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEREOHJDYAKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[CH2-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

50.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Propyllithium

CAS RN

2417-93-8
Record name 2417-93-8
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